PDE4A Inhibitory Activity: Direct Biochemical Evidence for N-tert-butyl-2,6-dichloropyridine-4-carboxamide
N-tert-butyl-2,6-dichloropyridine-4-carboxamide has documented in vitro inhibitory activity against recombinant Phosphodiesterase type 4A (PDE4A), a validated target in inflammation and respiratory disease research [1]. While the exact Ki or IC₅₀ value is not publicly disclosed in the available data extract, the compound's inclusion in curated biochemical databases as a PDE4A inhibitor establishes it as a chemically tractable starting point for hit-to-lead optimization in PDE4-focused projects [1]. The closest structural comparator with publicly available quantitative PDE4A inhibition data is not currently identified, precluding a direct potency comparison at this time.
| Evidence Dimension | PDE4A inhibitory activity |
|---|---|
| Target Compound Data | Evaluated in vitro for inhibitory activity on unpurified recombinant PDE4A (exact quantitative value not extracted from public record) |
| Comparator Or Baseline | Not available in public domain |
| Quantified Difference | Not calculable from available data |
| Conditions | Unpurified recombinant Phosphodiesterase type 4A (PDE4A) in vitro assay |
Why This Matters
Documented PDE4A engagement provides a rational, target-based justification for procuring this specific 4-carboxamide isomer for exploratory medicinal chemistry, as the 3-carboxamide positional isomers may exhibit divergent or absent PDE4A activity due to altered binding geometry.
- [1] BindingDB. ChEMBL_155727 (CHEMBL760761): In vitro inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). View Source
